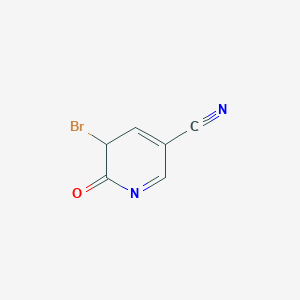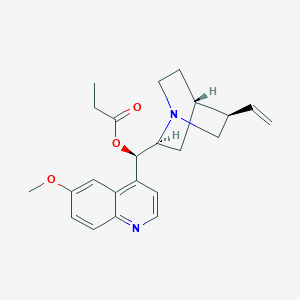
(9R)-6'-Methoxycinchonan-9-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9R)-6’-Methoxycinchonan-9-yl propionate is a chemical compound that belongs to the class of esters It is derived from cinchona alkaloids, which are known for their medicinal properties, particularly in the treatment of malaria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9R)-6’-Methoxycinchonan-9-yl propionate typically involves the esterification of (9R)-6’-Methoxycinchonan-9-ol with propionic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (9R)-6’-Methoxycinchonan-9-yl propionate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and other advanced technologies may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(9R)-6’-Methoxycinchonan-9-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
(9R)-6’-Methoxycinchonan-9-yl propionate has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimalarial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (9R)-6’-Methoxycinchonan-9-yl propionate involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound is believed to interfere with the parasite’s ability to metabolize hemoglobin, leading to its death. The exact molecular pathways and targets are still under investigation, but it is known to affect the parasite’s digestive vacuole and inhibit its growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9R)-6’-Methoxycinchonan-9-yl acetate
- (9R)-6’-Methoxycinchonan-9-yl butyrate
- (9R)-6’-Methoxycinchonan-9-yl valerate
Uniqueness
Compared to its analogs, (9R)-6’-Methoxycinchonan-9-yl propionate may exhibit unique properties due to the specific length and structure of the propionate ester group. This can influence its solubility, reactivity, and biological activity, making it a compound of particular interest for further research and development.
Propriétés
Numéro CAS |
53135-08-3 |
|---|---|
Formule moléculaire |
C23H28N2O3 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] propanoate |
InChI |
InChI=1S/C23H28N2O3/c1-4-15-14-25-11-9-16(15)12-21(25)23(28-22(26)5-2)18-8-10-24-20-7-6-17(27-3)13-19(18)20/h4,6-8,10,13,15-16,21,23H,1,5,9,11-12,14H2,2-3H3/t15-,16-,21-,23+/m0/s1 |
Clé InChI |
GWLWQRRMIMIZSS-MTDBSEBISA-N |
SMILES isomérique |
CCC(=O)O[C@@H]([C@@H]1C[C@@H]2CCN1C[C@@H]2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
SMILES canonique |
CCC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)
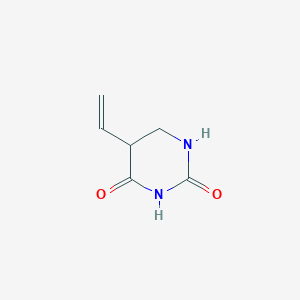

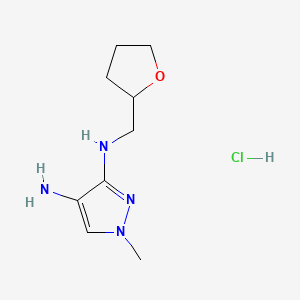
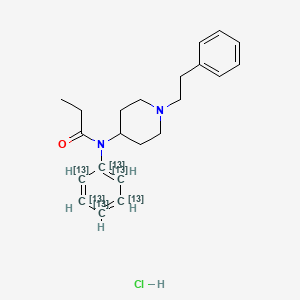
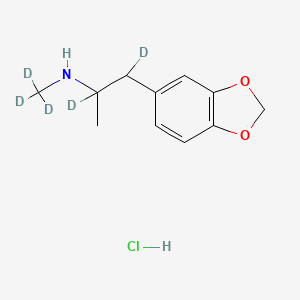


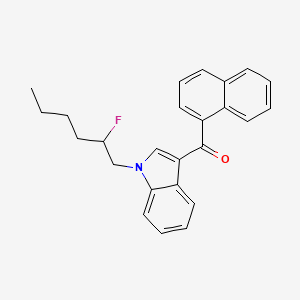
![9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B12349759.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
